ABT-925 Binding Selectivity: Quantified D3 vs D2 Affinity Comparison
ABT-925 demonstrates a 44-fold selectivity for the D3 receptor over the D2 receptor based on competitive binding Ki values. The compound exhibits high-affinity binding to human D3 receptors (Ki = 1.6 nM) and substantially lower affinity to D2 receptors (Ki = 71 nM) . This selectivity ratio distinguishes ABT-925 from non-selective antipsychotics such as haloperidol, which shows comparable or higher D2 affinity (Ki ≈ 1-4 nM for D2) with D3/D2 selectivity ratios typically <10-fold.
| Evidence Dimension | In vitro receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | D3 Ki = 1.6 nM; D2 Ki = 71 nM; D4 Ki = 6220 nM |
| Comparator Or Baseline | Selectivity ratio: D3/D2 = 44-fold; D3/D4 = 3888-fold |
| Quantified Difference | 44-fold higher affinity for D3 versus D2 |
| Conditions | Radioligand competitive binding assays using human recombinant dopamine receptor subtypes |
Why This Matters
This 44-fold selectivity window enables researchers to probe D3 receptor pharmacology with minimal confounding D2-mediated effects, a critical requirement for studies dissecting D3-specific contributions to cognition, reward processing, and negative symptoms.
